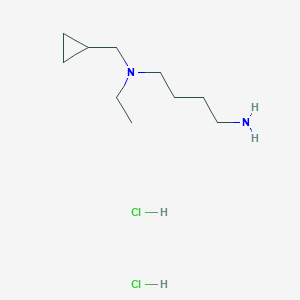
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride
Vue d'ensemble
Description
“N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that compounds with cyclopropylmethyl groups are often used in the field of medicinal chemistry due to their stability1.
Synthesis Analysis
The synthesis of compounds with cyclopropylmethyl groups often involves reactions with cyclopropane derivatives1. However, the specific synthesis process for “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” is not explicitly provided in the search results. However, compounds with cyclopropylmethyl groups are known to have unique structural properties, contributing to their stability1.Chemical Reactions Analysis
The specific chemical reactions involving “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” are not detailed in the search results. However, cyclopropylmethyl groups are known to participate in various chemical reactions due to their unique structural properties1.Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” are not explicitly listed in the search results. However, compounds with cyclopropylmethyl groups generally exhibit unique properties due to their structural characteristics1.Safety And Hazards
The safety data sheet for a similar compound, “1-(Cyclopropylmethyl)piperazine dihydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation3. However, the specific safety and hazard information for “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” is not available in the search results.
Orientations Futures
Given the limited information available on “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, comprehensive safety and hazard assessments would be beneficial. This could potentially uncover new applications for this compound in various fields, including medicinal chemistry.
Propriétés
IUPAC Name |
N'-(cyclopropylmethyl)-N'-ethylbutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-2-12(8-4-3-7-11)9-10-5-6-10;;/h10H,2-9,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKDEBAOTCCETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCN)CC1CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



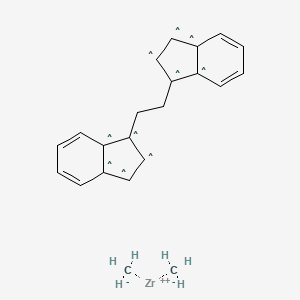
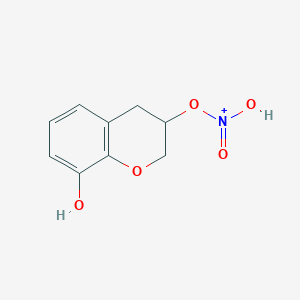
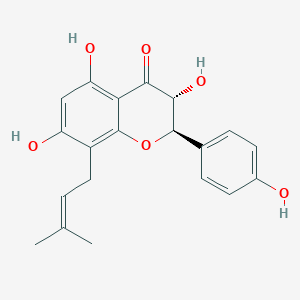

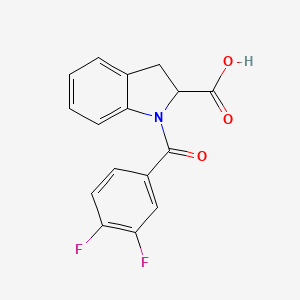


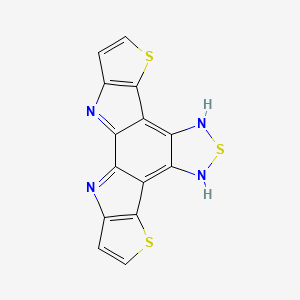

![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)
![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
